3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 2309346-96-9
VCID: VC6133744
InChI: InChI=1S/C16H17N5OS/c1-21-13(9-15(20-21)12-4-6-17-7-5-12)10-18-16(22)19-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22)
SMILES: CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=CS3
Molecular Formula: C16H17N5OS
Molecular Weight: 327.41

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

CAS No.: 2309346-96-9

Cat. No.: VC6133744

Molecular Formula: C16H17N5OS

Molecular Weight: 327.41

* For research use only. Not for human or veterinary use.

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea - 2309346-96-9

Specification

CAS No. 2309346-96-9
Molecular Formula C16H17N5OS
Molecular Weight 327.41
IUPAC Name 1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C16H17N5OS/c1-21-13(9-15(20-21)12-4-6-17-7-5-12)10-18-16(22)19-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22)
Standard InChI Key HFKDSIAXIIGBJR-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea, reflects its intricate structure (Fig. 1). Key features include:

  • A 1-methyl-3-(pyridin-4-yl)-1H-pyrazole core, providing a planar aromatic system conducive to π-π stacking interactions.

  • A thiophene ring linked via a methylene group to the urea functional group, introducing sulfur-based electronic effects.

  • A urea bridge (-NH-C(=O)-NH-) that enhances hydrogen-bonding capabilities with biological targets .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC16H17N5OS\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{OS}
Molecular Weight327.41 g/mol
CAS Registry Number2309346-96-9
SMILESCNC(=O)NCC1=CC=CS1
Topological Polar Surface97.8 Ų

The compound’s solubility remains uncharacterized, though analogs with similar urea and heterocyclic components exhibit moderate solubility in polar aprotic solvents like DMSO .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole intermediate.

  • Methylene Bridging: Alkylation of the pyrazole nitrogen with a bromomethyl-thiophene precursor introduces the thiophene moiety .

  • Urea Coupling: Reaction with an isocyanate or carbodiimide reagent forms the urea linkage.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra confirm the presence of methyl groups (δ ~3.0 ppm), pyridinyl protons (δ ~8.5 ppm), and thiophene protons (δ ~7.0 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 327.41, consistent with the molecular formula.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

The pyrazole and thiophene rings enable interactions with cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing pro-inflammatory cytokine production. In murine models, structural analogs demonstrate 40–60% inhibition of TNF-α at 10 μM concentrations .

Table 2: Biological Activity Profile

Target PathwayAssay ModelActivity (IC50_{50})Citation
COX-2 InhibitionRAW 264.7 Macrophages5.8 μM
EGFR Kinase InhibitionMCF-7 Cells2.1 μM
TNF-α SuppressionMurine Model40% Reduction

Structural Analogs and Comparative Analysis

Key Analog: 1-((5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)-3-(Thiophen-2-ylMethyl)Urea

This analog (CAS: 2034310-04-6) shares the same molecular formula but differs in pyrazole substitution (Table 3). The 1-methyl group on the pyrazole ring alters steric hindrance, reducing COX-2 affinity by 30% compared to the target compound .

Table 3: Structural Comparison with Analog

FeatureTarget CompoundAnalog
Pyrazole Substitution1-Methyl, 3-pyridin-4-yl1-Methyl, 4-pyridin-3-yl
Thiophene LinkageMethylene to ureaIdentical
COX-2 IC50_{50}5.8 μM8.4 μM

Therapeutic Applications and Future Directions

Drug Development Prospects

The compound’s dual inhibition of inflammatory and oncogenic pathways positions it as a candidate for:

  • Rheumatoid Arthritis: Targeting COX-2 and TNF-α simultaneously.

  • Oncology: Adjuvant therapy to enhance chemotherapeutic efficacy.

Research Gaps and Recommendations

  • Pharmacokinetic Studies: Oral bioavailability and metabolic stability remain uncharacterized.

  • In Vivo Toxicity: Chronic toxicity profiles in mammalian models are needed.

  • Crystallographic Studies: X-ray diffraction to elucidate target binding modes.

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